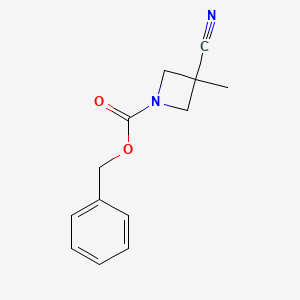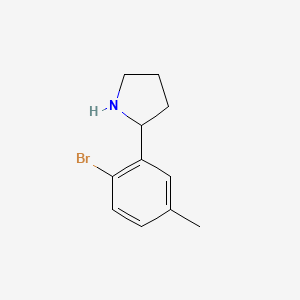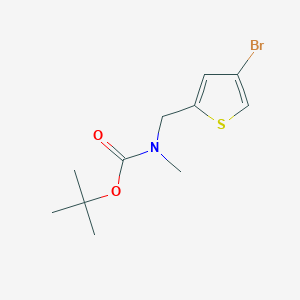
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted thiazole with the fluorophenyl group using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potentially developed as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and halogen substituents could enhance its binding affinity and specificity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the fluorophenyl group, which may alter its chemical and biological properties.
N-(4-fluorophenyl)-1,3-thiazol-2-amine: Lacks the bromo and methyl substituents, potentially affecting its reactivity and activity.
4-(4-chloro-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with chlorine instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
The unique combination of substituents in 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine contributes to its distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole ring, may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H14BrFN2S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrFN2S/c1-10-8-15(18)11(2)7-14(10)16-9-22-17(21-16)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,21) |
InChI Key |
KRBYMEWXSIOZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)





![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)


